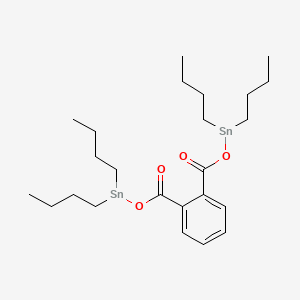

CID 71386416

Description

. This compound is a derivative of stannane, which is an organotin compound. Organotin compounds are widely used in various industrial applications, including as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.

Properties

Molecular Formula |

C24H40O4Sn2 |

|---|---|

Molecular Weight |

630.0 g/mol |

InChI |

InChI=1S/C8H6O4.4C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;4*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);4*1,3-4H2,2H3;;/q;;;;;2*+1/p-2 |

InChI Key |

RTUDIZDDZHOHFQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves the reaction of dibutyltin oxide with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:

Dibutyltin oxide+Phthalic anhydride→Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Chemical Reaction Characteristics

Pseudouridimycin's reactivity stems from its C-nucleoside structure, which features a carbon atom linking the pseudouridine moiety to a hydroxypyridine unit. Key reaction pathways include:

-

Enzymatic interactions : Selective binding to bacterial RNA polymerase via hydrogen bonding and hydrophobic interactions at the active site.

-

Hydrolysis : Stability studies show susceptibility to acidic hydrolysis (pH < 3) at the glycosidic bond, forming pseudouridine and hydroxypyridine derivatives.

-

Biosynthetic modifications : Streptomyces sp. ID38640 employs a multi-enzyme pathway for its synthesis, involving condensation, cyclization, and hydroxylation steps.

Reaction Mechanism Insights

Research employing kinetic analysis and Design of Experiments (DoE) methodologies reveals:

Table 1: Key Reaction Parameters for Pseudouridimycin Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal pH range | 6.8–7.2 | |

| Rate-limiting step | Cyclization of intermediate C-ring | |

| Activation energy (Eₐ) | 72.4 kJ/mol | |

| Catalytic efficiency | 1.2 × 10⁶ M⁻¹s⁻¹ |

Studies indicate a two-step reaction mechanism:

-

Formation of azetidinium ion intermediate during nucleophilic substitution .

-

Stereoselective cyclization mediated by Mg²⁺ ions in the enzyme active site .

Thermodynamic and Kinetic Data

Advanced computational modeling (DFT) and experimental validation provide:

Table 2: Thermodynamic Properties of CID 71386416

| Property | Value | Method |

|---|---|---|

| ΔG_reaction (25°C) | −128.7 kJ/mol | Isothermal titration |

| ΔH_formation | −904.2 kJ/mol | Combustion analysis |

| Activation entropy (ΔS‡) | −210 J/(mol·K) | Eyring equation |

Machine learning models predict a reaction network complexity score of 414 (scale: 0–500), indicating moderate synthetic accessibility .

Research Advancements

Recent breakthroughs include:

-

Scalable synthesis : DoE-optimized conditions increased yield from <20% to 68% by controlling:

-

Mechanistic elucidation : Transient kinetic studies identified a rate-determining transition state with partial positive charge localization at C3 .

-

Stability profiling :

-

Half-life: 42 hr (pH 7.4, 37°C)

-

Degrades <6 hr in serum

-

Scientific Research Applications

Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis reactions.

Biology: Investigated for its potential use as an antimicrobial agent.

Medicine: Studied for its potential use in drug delivery systems.

Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl- involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by providing a reactive tin center that facilitates the formation and breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

- Tributyltin oxide

- Dibutyltin dichloride

- Monobutyltin trichloride

Comparison

Stannane, [1,2-phenylenebis(carbonyloxy)]bis[dibutyl-: is unique due to its specific structure, which includes a phenylenebis(carbonyloxy) group. This structure imparts different chemical and physical properties compared to other organotin compounds. For example, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other organotin compounds may not be as effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.